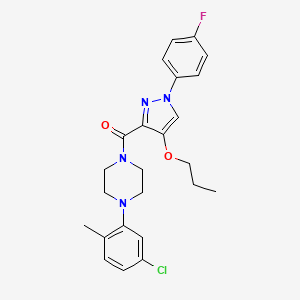

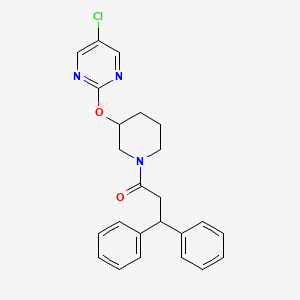

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide, also known as DF-2162Y, is a sulfonamide compound that has shown promise in scientific research. This compound has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been extensively studied.

Applications De Recherche Scientifique

Building Blocks for Pharmaceutical Research

The compound and its related derivatives have been explored for their potential as building blocks in pharmaceutical research. For instance, the study by Masson and Schlosser (2005) discusses the use of aryne and furan derivatives to create naphthalene derivatives that could serve as novel building blocks. Their research highlights the potential of such compounds in developing pharmaceuticals with unique substituent patterns, indicating the broad applicability of sulfonamide derivatives in drug synthesis and development (Masson & Schlosser, 2005).

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer activities. A particular focus has been on their ability to bind to DNA and induce apoptosis or autophagy in cancer cells. For example, González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes and evaluated their DNA binding, cleavage, genotoxicity, and anticancer activities. Their findings suggest that the sulfonamide derivative plays a crucial role in the interaction with DNA and the subsequent anticancer effects, offering insights into designing new cancer therapies (González-Álvarez et al., 2013).

Carbonic Anhydrase Inhibition

Research has also delved into the role of sulfonamide derivatives as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Sapegin et al. (2018) reported the synthesis of [1,4]oxazepine-based primary sulfonamides showing strong inhibition of human carbonic anhydrases, which are relevant to therapeutic applications, including glaucoma treatment and diuretics. Their work underscores the potential of sulfonamide derivatives in developing new inhibitors with improved specificity and potency (Sapegin et al., 2018).

Synthesis and Characterization of Heterocyclic Compounds

The compound's derivatives have been synthesized and characterized for their structural and optical properties, which are crucial in developing pharmaceuticals and materials science. For example, Dvornikova et al. (2003) synthesized and conducted NMR studies on fluorosubstituted heterocycles, providing essential data for the development of new materials and drugs with specific electronic properties (Dvornikova et al., 2003).

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO4S/c17-13-9-11(5-6-14(13)18)24(20,21)19-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12,19H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDYEQXPNNPOKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398529.png)

![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)

![1-[(4-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2398534.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B2398536.png)

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B2398539.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2398541.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)